molecular formula C11H21BrO2 B8785053 ethyl 2-bromononanoate CAS No. 7425-60-7

ethyl 2-bromononanoate

Cat. No.: B8785053
CAS No.: 7425-60-7
M. Wt: 265.19 g/mol
InChI Key: QARKIRQNOLQDFJ-UHFFFAOYSA-N
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Description

ethyl 2-bromononanoate is an organic compound with the chemical formula C11H21BrO2. It is a brominated ester, specifically an ester of nonanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

ethyl 2-bromononanoate can be synthesized through several methods. One common synthetic route involves the esterification of nonanoic acid with ethanol in the presence of a brominating agent such as phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

ethyl 2-bromononanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in ethyl 2-bromononan-1-oate can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

ethyl 2-bromononanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromononan-1-oate involves its reactivity with nucleophiles and enzymes. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing nonanoic acid and ethanol .

Comparison with Similar Compounds

ethyl 2-bromononanoate can be compared with other brominated esters and nonanoic acid derivatives:

    Ethyl 2-bromohexanoate: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.

    Ethyl 2-bromodecanoate: Similar in structure but with a longer carbon chain, affecting its solubility and boiling point.

    Nonanoic acid ethyl ester: Lacks the bromine atom, resulting in different reactivity and applications.

This compound is unique due to its specific combination of a bromine atom and a nonanoic acid ester, providing distinct reactivity and applications in various fields .

Properties

CAS No.

7425-60-7

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

ethyl 2-bromononanoate

InChI

InChI=1S/C11H21BrO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9H2,1-2H3

InChI Key

QARKIRQNOLQDFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)OCC)Br

Origin of Product

United States

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